Dimethyldiphenyltin
Overview
Description
Dimethyldiphenyltin is an organotin compound with the chemical formula C14H16Sn. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its applications in various fields, including industrial chemistry and pharmaceuticals .
Preparation Methods
Dimethyldiphenyltin can be synthesized through the reaction of phenyl lithium with dimethyl dibromide tin. The chemical equation for this reaction is as follows:
PhLi+(CH3)2SnBr2→(CH3)2Ph2Sn+LiBr
This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Dimethyldiphenyltin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyldiphenyltin has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: This compound has been studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: This compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of dimethyldiphenyltin involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their function. This compound can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Dimethyldiphenyltin is unique among organotin compounds due to its specific structure and reactivity. Similar compounds include:
Dimethyltin dichloride: Used in similar applications but has different reactivity due to the presence of chlorine atoms.
Diphenyltin dichloride: Another related compound with different substituents that affect its chemical behavior.
Tributyltin chloride: Known for its use as a biocide but has different environmental and biological impacts compared to this compound
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
IUPAC Name |
dimethyl(diphenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2CH3.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCQQSKGFIBXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456341 | |
Record name | DIMETHYLDIPHENYLTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-43-9 | |
Record name | DIMETHYLDIPHENYLTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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